molecular formula C9H9Cl3IN3 B010517 p-Iodoclonidine hydrochloride CAS No. 108294-53-7

p-Iodoclonidine hydrochloride

Número de catálogo B010517
Número CAS: 108294-53-7
Peso molecular: 355.99 g/mol
Clave InChI: ULCGXOSKNHMYAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of p-Iodoclonidine hydrochloride involves several key steps starting from p-aminoclonidine hydrochloride. This precursor is transformed into m-dibromo-p-iodoclonidine, which is then used to prepare the final compound through a process involving selective catalytic dehalogenation with tritium (Filer & Ahern, 2001). This method highlights the complexity and the specific conditions required for the synthesis of high-specific-activity labeled compounds.

Molecular Structure Analysis

The molecular structure of p-Iodoclonidine hydrochloride is characterized by the presence of an iodine atom, which plays a crucial role in its biological activity and interaction with alpha 2-adrenergic receptors. The incorporation of iodine into the molecule allows for the creation of radiolabeled versions of the compound, such as p-[125I]iodoclonidine, facilitating studies on receptor binding and distribution in the brain (Baron & Siegel, 1990).

Chemical Reactions and Properties

p-Iodoclonidine hydrochloride participates in various chemical reactions that are essential for its interaction with biological targets. The compound's iodine moiety allows it to serve as a radioligand, enabling the study of receptor dynamics and signaling pathways in neurological research. Its efficacy in attenuating cAMP accumulation in cell culture models highlights its role as an agonist at neuronal alpha 2-adrenergic receptors, providing insight into its mechanism of action (Baron & Siegel, 1990).

Aplicaciones Científicas De Investigación

  • Radioligand for Central Alpha 2-Adrenergic Receptors : p-[125I]iodoclonidine has shown promise as a radioligand for studying central alpha 2-adrenergic receptors, with slower dissociation observed in rat brain (Baron & Siegel, 1990).

  • Imaging Techniques : Iodinated clonidine derivatives, including p-Iodoclonidine, are useful in identifying and analyzing 2-adrenergic receptor sites in imaging techniques like positron emission tomography and computer-assisted tomography (Counsell, Dort, & Neubig, 1990).

  • Protein Structure Determination : Selective incorporation of p-iodo-L-phenylalanine into proteins can facilitate structure determination through single-wavelength anomalous dispersion experiments (Xie et al., 2004).

  • Therapeutic Applications : Apraclonidine hydrochloride, a related compound, effectively reduces intraocular pressure and protein content in the iris post-YAG laser irradiation, showing potential in glaucoma therapy (Sugiyama, Kitazawa, & Kawai, 1990). Additionally, it may serve as an alternative in long-term glaucoma therapy for individuals not responding adequately to nonselective -blockers (Robin, 1995).

  • Neurological Research : Studies indicate that agonist binding to alpha 2-adrenoceptors is altered in the locus coeruleus of suicide victims, linking changes in these receptors to suicide (Ordway et al., 1994; Ordway et al., 2003).

  • Pharmaceutical Analysis : Two spectrophotometric methods have been developed for clonidine hydrochloride determination, showing high recovery and accuracy in pharmaceutical preparations (Corciovă, 2016).

  • Allergic Reactions : Apraclonidine hydrochloride may cause allergic contact dermatitis in certain patients (Armisen et al., 1998).

  • Antihypertensive Agent : Clonidine hydrochloride has been evaluated as an effective long-term antihypertensive agent, especially in cases of moderately severe hypertension (Kosman, 1975).

Propiedades

IUPAC Name

N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGXOSKNHMYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910676
Record name 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

p-Iodoclonidine hydrochloride

CAS RN

108294-53-7
Record name 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Iodoclonidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Iodoclonidine hydrochloride
Reactant of Route 2
Reactant of Route 2
p-Iodoclonidine hydrochloride
Reactant of Route 3
Reactant of Route 3
p-Iodoclonidine hydrochloride
Reactant of Route 4
Reactant of Route 4
p-Iodoclonidine hydrochloride
Reactant of Route 5
p-Iodoclonidine hydrochloride
Reactant of Route 6
p-Iodoclonidine hydrochloride

Citations

For This Compound
25
Citations
BM Baron, BW Siegel - Molecular pharmacology, 1990 - Citeseer
Unlabeled p-iodoclonidine was efficacious in attenuating forskolin-stimulated cAMP accumulation in SK-N-SH neuroblastoma cells. Maximal attenuation was 76±3%, with an EC50 of …
Number of citations: 36 citeseerx.ist.psu.edu
P Sagorchev, J Lukanov, AM Beer - Phytomedicine, 2010 - Elsevier
… : α 1 agonist used are Methoxamine HCl, α 1 antagonist Prazosin HCl and then α 1 and α 2 antagonist Benextramine 4 HCl as well as the α 2 agonist p-Iodoclonidine hydrochloride …
Number of citations: 43 www.sciencedirect.com
DS Martin, C Appelt, MC Rodrigo… - American Journal of …, 1996 - journals.physiology.org
This study tested the hypothesis that acute psychological stress causes venoconstriction. Male Sprague-Dawley rats were instrumented with indwelling catheters in a femoral artery and …
Number of citations: 19 journals.physiology.org
ME Alburges, DB Bylund, LL Pundt, JK Wamsley - Brain research bulletin, 1993 - Elsevier
The localization of α 2 -receptors was determined by quantitative autoradiography using [ 125 I]para-iodoclonidine ([ 125 I]PIC) and [ 3 H]para-aminoclonidine ([ 3 H]PAC). In cortical …
Number of citations: 22 www.sciencedirect.com
G Lee, CN Ramirez, H Kim, N Zeltner, B Liu… - Nature …, 2012 - ncbi.nlm.nih.gov
… following treatment with Xylazine (Xyl), p-Iodoclonidine hydrochloride (pCI), Kinetin (K), SKF … of α 2 AR (Xylazine or p-Iodoclonidine hydrochloride) resulted in time-dependent decreases …
Number of citations: 1 www.ncbi.nlm.nih.gov
G Lee, CN Ramirez, H Kim, N Zeltner, B Liu… - Nature …, 2012 - nature.com
… Exposure of FD-iPSC–derived NCs to agonists of α 2 AR (xylazine or p-iodoclonidine hydrochloride) resulted in time-dependent decreases in IKBKAP levels (Fig. 3e). However, the …
Number of citations: 239 www.nature.com
TT Wang, XH Wu, SL Zhang, JSD Chan - Kidney international, 1998 - Elsevier
… Yohimbine hydrochloride (α 2 -adrenoceptor antagonist), P-iodoclonidine hydrochloride (α 2 -adrenoceptor agonist), prazosin hydrochloride (α 1 -adrenoceptor antagonist), R(-)-…
Number of citations: 9 www.sciencedirect.com
TT Wang, S Lachance, A Delalandre, S Carrière… - Kidney international, 1995 - Elsevier
… P-iodoclonidine hydrochloride (a2-adrenoceptor agonist), phenylephrine hydrochloride (a1-adrenoceptor agonist), yohimbine hydrochloride (a2-adrenoceptor antagonist), prazosin …
Number of citations: 9 www.sciencedirect.com
A Suzuki, G Palmer, JP Bonjour, J Caverzasio - Bone, 1998 - Elsevier
A number of factors have been shown to influence osteoblastic proliferation, including fluoride. Recent observations suggest that heterotrimeric G proteins are probably involved in the …
Number of citations: 104 www.sciencedirect.com
A Suzuki, G Palmer, JP Bonjour, J Caverzasio - Bone, 2001 - Elsevier
Recent data have shown that activation of Gi-protein-coupled receptors in osteoblast-like cells enhances the proliferation and differentiation of these cells. In the present study, we …
Number of citations: 41 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.